(2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride
Overview
Description
(2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of substituted pyridines to form the corresponding piperidines. This can be achieved using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of water as a solvent in these reactions can enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
(2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various piperidine derivatives.
Scientific Research Applications
(2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness
(2R)-5-Oxo-piperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2R)-5-oxopiperidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h5,7H,1-3H2,(H,9,10);1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYIZJTLVMAHI-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)CN[C@H]1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427203-51-7 | |
Record name | 2-Piperidinecarboxylic acid, 5-oxo-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427203-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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